Amflutizole
Overview
Description
Amflutizole is a xanthine oxidase inhibitor . It is used for the treatment of gout . The IUPAC name for Amflutizole is 4-Amino-3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-5-carboxylic acid .
Molecular Structure Analysis
The molecular formula of Amflutizole is C11H7F3N2O2S . The molar mass is 288.24 g/mol .Physical And Chemical Properties Analysis
Amflutizole has a molecular weight of 288.25 g/mol . The IUPAC name is 4-amino-3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-5-carboxylic acid . The InChI is InChI=1S/C11H7F3N2O2S/c12-11(13,14)6-3-1-2-5(4-6)8-7(15)9(10(17)18)19-16-8/h1-4H,15H2,(H,17,18) .Scientific Research Applications
AmeriFlux Network and Ecosystem Science
The AmeriFlux network, involving more than 260 flux tower sites, is crucial for studying land-atmosphere interactions. This network helps in understanding ecosystem responses to climate changes, droughts, and biological disturbances. Such data are vital for ecological research and can indirectly relate to pharmaceutical applications in understanding environmental impacts on health (Novick et al., 2018).
Antimicrobial Resistance in Escherichia coli
Research on the antimicrobial resistance of Escherichia coli, particularly in urinary tract infections, reveals important trends that can inform the development of new drugs and treatment strategies. This is especially relevant in the context of developing new antimicrobial agents or understanding the resistance mechanisms (Kaye et al., 2021).
Herbal Medicine in Psychopharmacology
The study of herbal antidepressant, anxiolytic, and hypnotic psychopharmacology provides insights into the natural compounds that could be effective in treating mental health disorders. This research can complement the understanding of synthetic compounds like Amflutizole in therapeutic applications (Sarris et al., 2011).
FLT3 Inhibitor in Leukemia Treatment
In vitro studies of FLT3 inhibitors, particularly their sequence of administration in acute myeloid leukemia (AML), offer insights into optimizing drug schedules for enhanced efficacy. This is relevant for any chemotherapeutic agent, including Amflutizole, if considered for cancer treatment (Levis et al., 2004).
Hypomethylating Agents in Myelodysplastic Syndromes
Research on DNA hypomethylating agents like decitabine and azacitidine in treating myelodysplastic syndromes (MDS) and preventing acute myeloid leukemia (AML) is significant. These studies provide a framework for understanding the role of epigenetic modifications in cancer treatment, which could be relevant for Amflutizole if explored in this context (Sorrentino et al., 2021).
Design and Synthesis of Antimicrobial Agents
The development of new coumarinyl linked pyrazolylthiazoles as potential antimicrobial agents demonstrates the ongoing research in creating effective treatments against resistant strains. Such research is essential for understanding the chemical properties and potential applications of compounds like Amflutizole [(Kumar et al., 2018)](https://consensus.app/papers/design-synthesis-docking-studies-adme-prediction-kumar/24dca3c33821545ead339ca6ea8fb177/?utm_source=chatgpt).
Nitrogen Fixation in Amorpha Fruticosa
A study on the effect of Arbuscular Mycorrhizal Fungi (AMF) on nitrogen fixation in Amorpha fruticosa suggests a potential avenue for enhancing plant growth and health. This research can indirectly contribute to pharmacological applications by improving the cultivation of plant-based medicinal compounds (Fu-qiang, 2009).
Clinical Impact of Antifungal Therapies
A review of the adverse effects of antifungal therapies, focusing on agents like amphotericin B, highlights the need for developing safer and more effective antifungal agents. This knowledge is crucial for the development of new drugs, including Amflutizole, if it were to be considered for antifungal applications (Girois et al., 2005).
properties
IUPAC Name |
4-amino-3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2S/c12-11(13,14)6-3-1-2-5(4-6)8-7(15)9(10(17)18)19-16-8/h1-4H,15H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMCEGAWQYTFKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NSC(=C2N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00868642 | |
Record name | Amflutizole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00868642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amflutizole | |
CAS RN |
82114-19-0 | |
Record name | Amflutizole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82114-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amflutizole [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082114190 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amflutizole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00868642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMFLUTIZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83N680M457 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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